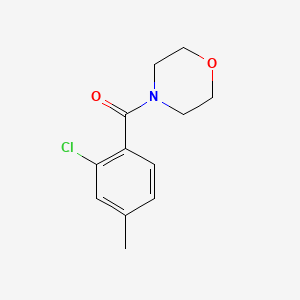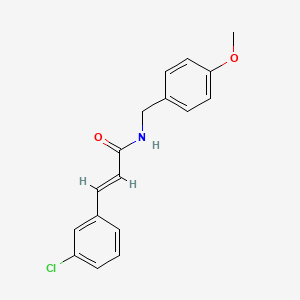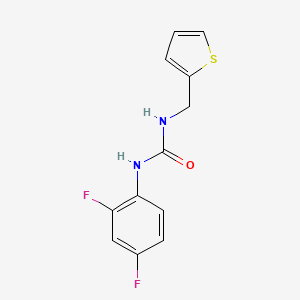![molecular formula C18H16F3N5OS B5736170 N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, also known as ETP-46464, is a small molecule inhibitor of the TRPC5 ion channel. This molecule has gained attention in recent years due to its potential therapeutic applications in various diseases, such as chronic pain, anxiety, and depression.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine works by selectively blocking the TRPC5 ion channel, which is involved in calcium signaling in cells. TRPC5 channels are expressed in various tissues, including the brain, kidney, and heart, and are involved in various physiological processes, such as pain sensation, blood pressure regulation, and cardiac function. By blocking TRPC5 channels, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce pain behavior, increase pain threshold, and decrease inflammation. This compound has also been shown to have anxiolytic and antidepressant effects, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is its selectivity for the TRPC5 ion channel. This selectivity allows for more specific targeting of physiological processes that are mediated by TRPC5 channels. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine. One area of research is to further investigate its potential therapeutic applications in chronic pain, anxiety, and depression. Another area of research is to develop more potent analogs of this compound that can be used in experimental settings. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine was first synthesized by a team of chemists at Eisai Research Institute in Japan. The synthesis method involves several steps, including the preparation of 4-ethoxyphenyl isocyanate, 2-amino-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine, and guanidine hydrochloride. These intermediates are then combined and subjected to various chemical reactions, including coupling and cyclization, to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is chronic pain, as TRPC5 ion channels have been implicated in the development and maintenance of chronic pain. Several studies have shown that this compound can effectively reduce pain behavior in animal models of neuropathic pain and inflammatory pain.
This compound has also been studied for its potential role in anxiety and depression. TRPC5 ion channels have been shown to play a role in the regulation of mood and behavior, and this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-2-27-12-7-5-11(6-8-12)23-16(22)26-17-24-13(14-4-3-9-28-14)10-15(25-17)18(19,20)21/h3-10H,2H2,1H3,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPIOONJLCMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)

![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)


![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)
